molecular formula C13H18O4 B8739109 Ethyl 3-hydroxy-4-phenylmethoxybutanoate

Ethyl 3-hydroxy-4-phenylmethoxybutanoate

Cat. No.: B8739109
M. Wt: 238.28 g/mol
InChI Key: HMHGAAZSPNXMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-hydroxy-4-phenylmethoxybutanoate is an ester derivative of butanoic acid featuring a hydroxyl group at position 3 and a phenylmethoxy (benzyloxy) group at position 2. This compound is characterized by its bifunctional nature, combining the reactivity of an ester with the hydrogen-bonding capability of a hydroxyl group.

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-hydroxy-4-phenylmethoxybutanoate with structurally related esters from the provided evidence:

Table 1: Structural and Functional Comparison of Butanoate Derivatives

Compound Name Substituents Key Functional Groups Synthesis Method Potential Applications
This compound 3-hydroxy, 4-phenylmethoxy Ester, Hydroxyl Not explicitly described Pharmaceuticals, chiral intermediates
Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate 4-oxo, 3-fluoro, 4-methoxy Ester, Ketone, Fluorine Acid-catalyzed cyclization (PPA) Fluorinated drug candidates
Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate 2-formyl, 6-methoxy Ester, Aldehyde, Ether Column chromatography purification Reactive intermediates, agrochemicals
Methyl 4-methoxy-3-oxobutyrate 4-methoxy, 3-oxo Ester, Ketone, Methoxy Esterification of acetoacetate Polymer precursors, flavorants

Reactivity and Functional Group Interactions

  • Hydroxyl Group Influence: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to analogs like Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate . This may improve solubility in polar solvents but reduce stability under acidic conditions.
  • Electron-Withdrawing Groups: Fluorine in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate increases electrophilicity at the ketone, making it more reactive toward nucleophiles than the hydroxyl-bearing target compound .

Research Findings and Data

Table 2: Spectral and Physical Properties (Inferred from Analogs)

Property This compound Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate Ethyl 4-(2-formyl-6-methoxyphenoxy)butanoate
IR (cm⁻¹) ~3450 (O-H), 1720 (C=O) 1725 (C=O), 1250 (C-F) 1720 (C=O), 2820 (C-H aldehyde)
¹H NMR (δ ppm) 1.2 (t, CH3), 4.1 (q, OCH2), 7.3 (m, Ar) 1.3 (t, CH3), 4.2 (q, OCH2), 7.1–7.4 (m, Ar) 9.8 (s, CHO), 3.8 (s, OCH3)
Solubility Moderate in EtOAc, low in water High in DCM, low in water High in THF, moderate in EtOAc

Key Observations:

  • The hydroxyl group in the target compound would likely reduce solubility in nonpolar solvents compared to fluorinated or aldehyde-bearing analogs .
  • Aromatic protons in all compounds resonate near δ 7.0–7.5 ppm, confirming the presence of phenyl groups .

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

ethyl 3-hydroxy-4-phenylmethoxybutanoate

InChI

InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3

InChI Key

HMHGAAZSPNXMCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(COCC1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-benzyloxyacetoacetate (42.1 g) synthesized according to the method describe in U.S. Pat. No. 5,399,722 was dissolved in methanol (300 mL) and sodium borohydride (3.03 g) was added at a temperature of from 5° C. to 10° C. The mixture was stirred for 1 hr and water (300 mL) was added. The solvent was mostly evaporated, and the organic layer extracted twice with MTBE (30b mL) was washed twice with 2% sodium hydrogen carbonate (100 mL) and washed twice with saturated brine (150 mL), dried over anhydrous magnesium sulfate and filtrated. MTBE was evaporated to give ethyl (±)-4-benzyloxy-3-hydroxybutanoate (38.8 g). To a solution of lithium diisopropylamide 1.5 M cyclohexane solution (190 mL) in THF (200 mL) was added a solution of ethyl (±)-4-benzyloxy-3-hydroxybutanoate (29.4 g) in THF (50 mL) at a temperature of from −78° C. to −60° C. and the temperature was raised to −20° C. Separately, 2-iodoethanol (34.4 g) and ethyl vinyl ether (23.1 g) were mixed in the presence of p-toluenesulfonic acid monohydrate (20 mg) to give 2-(1-ethoxyethoxy)ethyl iodide (47.9 g) and 39.3 g thereof was added dropwise at a temperature near −20° C. to 0° C. The mixture was stirred overnight at room temperature. The reaction mixture was poured into a 1N aqueous hydrochloric acid (450 mL), and the mixture was extracted twice with MTBE (200 mL) and washed with saturated aqueous sodium hydrogen carbonate solution. The solvent was evaporated and methanol (300 mL) and p-toluenesulfonic acid monohydrate (5.3 g) were added to the residue. The mixture was stirred at room temperature for 6 hr. Triethylamine (2.0 g) was added to the reaction mixture and the solvent was mostly evaporated. The residue was extracted with ethyl acetate (300 mL). The organic layer was washed with water (150 mL) and saturated aqueous sodium hydrogen carbonate solution (150 mL) and dried over anhydrous magnesium sulfate. The solvent was evaporated. Diisopropyl ether (120 mL) was added to the residue and the mixture was recrystallized to give the title compound (5.65 g) (yellow fine crystals). The peak of syn-form (1′R*,2R*-body) was not detected in NMR and HPLC under the following conditions.
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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